2-(Diphenylmethyl)-6-[4-(sec-butyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine
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Overview
Description
2-(Diphenylmethyl)-6-[4-(sec-butyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine is a complex organic compound that features a pyridine ring substituted with a diphenylmethyl group and a sec-butyl-dihydro-oxazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethyl)-6-[4-(sec-butyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the diphenylmethyl group through a Friedel-Crafts alkylation reaction. The sec-butyl-dihydro-oxazolyl group can be introduced via a cyclization reaction involving an appropriate precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylmethyl)-6-[4-(sec-butyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Diphenylmethyl)-6-[4-(sec-butyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Diphenylmethyl)-6-[4-(sec-butyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-sec-Butyl-4,5-dihydrothiazole: A volatile pheromone found in rodents’ urine.
4-sec-Butylphenol: A compound with a similar sec-butyl group but different overall structure.
Uniqueness
2-(Diphenylmethyl)-6-[4-(sec-butyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine is unique due to its combination of a pyridine ring, diphenylmethyl group, and sec-butyl-dihydro-oxazolyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C25H26N2O |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-(6-benzhydrylpyridin-2-yl)-4-butan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C25H26N2O/c1-3-18(2)23-17-28-25(27-23)22-16-10-15-21(26-22)24(19-11-6-4-7-12-19)20-13-8-5-9-14-20/h4-16,18,23-24H,3,17H2,1-2H3 |
InChI Key |
WMUUNVILWCSDRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1COC(=N1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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